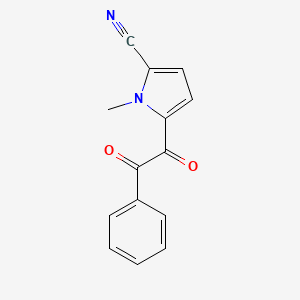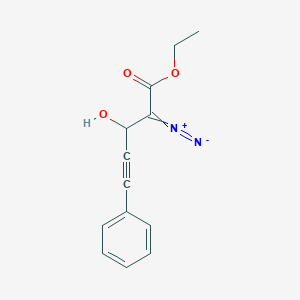
2-Diazonio-1-ethoxy-3-hydroxy-5-phenylpent-1-en-4-yn-1-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Diazonio-1-ethoxy-3-hydroxy-5-phenylpent-1-en-4-yn-1-olate is a chemical compound known for its unique structure and reactivity. This compound is characterized by the presence of a diazonium group, an ethoxy group, a hydroxy group, and a phenyl group attached to a pent-1-en-4-yn backbone. The combination of these functional groups imparts distinct chemical properties, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diazonio-1-ethoxy-3-hydroxy-5-phenylpent-1-en-4-yn-1-olate typically involves the condensation of 5-phenylpent-1-en-4-yn-3-one with arylhydrazines. This reaction is carried out in ethanol at room temperature, involving the carbonyl group and the terminal double bond of the starting material . The reaction conditions are mild, and the process yields 1-aryl-3-(phenylethynyl)-4,5-dihydro-1H-pyrazoles as intermediates, which are then further processed to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
2-Diazonio-1-ethoxy-3-hydroxy-5-phenylpent-1-en-4-yn-1-olate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazonium group to an amine group.
Substitution: The diazonium group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides, cyanides, and thiols can be employed under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions include various substituted phenylpent-1-en-4-yn derivatives, amines, and oxides, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Diazonio-1-ethoxy-3-hydroxy-5-phenylpent-1-en-4-yn-1-olate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It finds applications in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Diazonio-1-ethoxy-3-hydroxy-5-phenylpent-1-en-4-yn-1-olate involves its interaction with molecular targets through its functional groups. The diazonium group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The ethoxy and hydroxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Diazonio-1,5-diethoxy-1,5-dioxopent-2-en-3-olate
- 2-Diazonio-1-ethoxy-3-hydroxy-5-phenylpenta-1,4-dien-1-olate
- 2-Diazonio-1-ethoxy-3-hydroxyoct-1-en-1-olate
Uniqueness
Compared to similar compounds, 2-Diazonio-1-ethoxy-3-hydroxy-5-phenylpent-1-en-4-yn-1-olate stands out due to its unique combination of functional groups, which imparts distinct reactivity and potential applications. The presence of both diazonium and ethoxy groups allows for versatile chemical modifications, making it a valuable compound in synthetic chemistry and various research fields.
Propiedades
Número CAS |
854545-61-2 |
|---|---|
Fórmula molecular |
C13H12N2O3 |
Peso molecular |
244.25 g/mol |
Nombre IUPAC |
ethyl 2-diazo-3-hydroxy-5-phenylpent-4-ynoate |
InChI |
InChI=1S/C13H12N2O3/c1-2-18-13(17)12(15-14)11(16)9-8-10-6-4-3-5-7-10/h3-7,11,16H,2H2,1H3 |
Clave InChI |
QHVWUCAFPPDSNE-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=[N+]=[N-])C(C#CC1=CC=CC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(3-methoxyphenyl)-](/img/structure/B14201427.png)
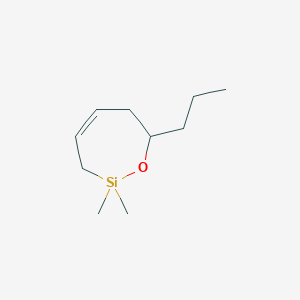
![N-[(2S)-1,3-Dihydroxypentadecan-2-yl]-3-methylbutanamide](/img/structure/B14201449.png)
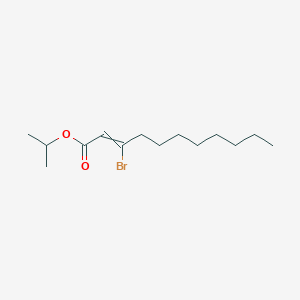
![Trimethyl[3-(9-methyl-9H-fluoren-9-YL)propyl]silane](/img/structure/B14201464.png)

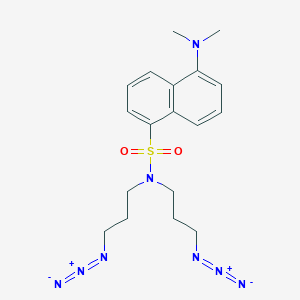
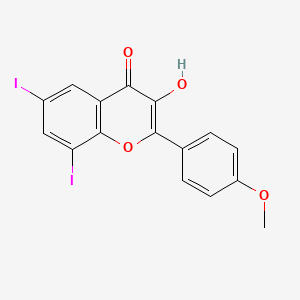
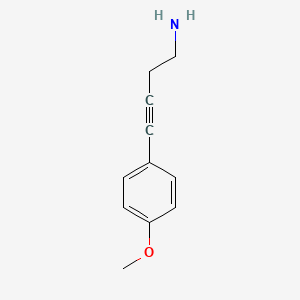
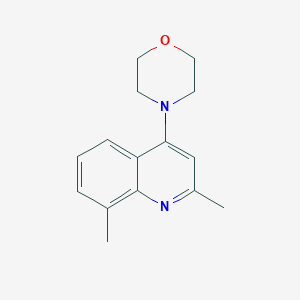
![2-[2-(4-Aminophenyl)ethenyl]-6-iodo-4H-1-benzopyran-4-one](/img/structure/B14201509.png)
![1-Bromo-1-[4-(propan-2-yl)phenyl]propan-2-one](/img/structure/B14201512.png)

